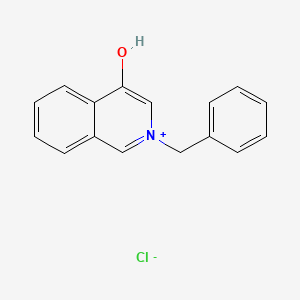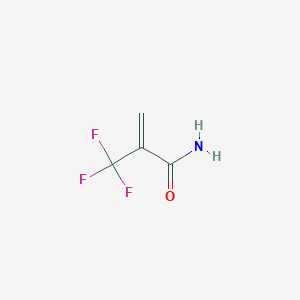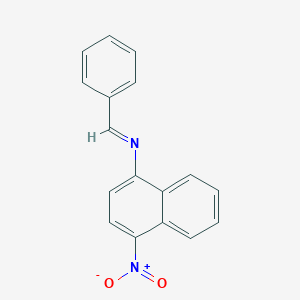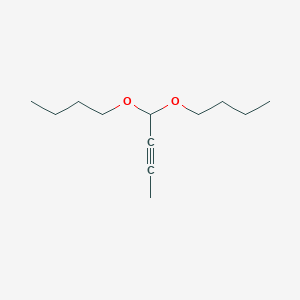
1,1-Dibutoxybut-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibutoxybut-2-yne is an organic compound with the molecular formula C12H22O2 It is a derivative of butyne, featuring two butoxy groups attached to the first carbon atom of the butyne chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dibutoxybut-2-yne can be synthesized through the reaction of butyne with butanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dibutoxybut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted butynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dibutoxybut-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Diels-Alder cycloaddition.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.
Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1,1-dibutoxybut-2-yne exerts its effects involves its interaction with various molecular targets. The butoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The alkyne moiety can undergo addition reactions, forming new bonds and leading to the formation of diverse products.
Comparación Con Compuestos Similares
1,1-Dibutoxybutane: Similar in structure but lacks the alkyne moiety, making it less reactive in certain types of reactions.
1,1-Dibutoxyethane: A shorter chain analogue with different physical and chemical properties.
1,1-Dibutoxypropane: Another similar compound with variations in reactivity and applications.
Uniqueness: 1,1-Dibutoxybut-2-yne is unique due to the presence of both butoxy groups and an alkyne moiety, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
2936-92-7 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1,1-dibutoxybut-2-yne |
InChI |
InChI=1S/C12H22O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-5,7-8,10-11H2,1-3H3 |
Clave InChI |
GWVGORIQXRSAQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C#CC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


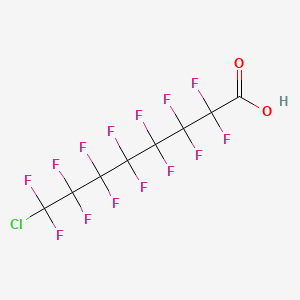

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
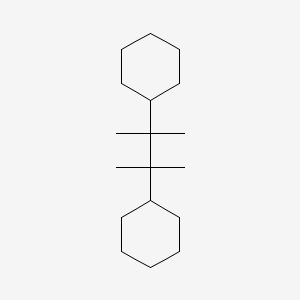
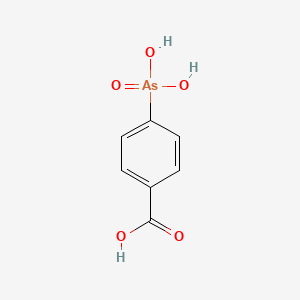
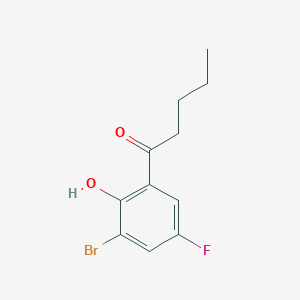
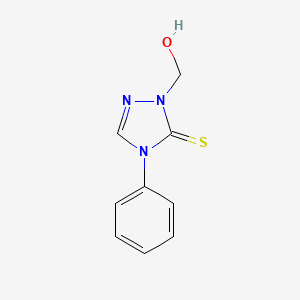
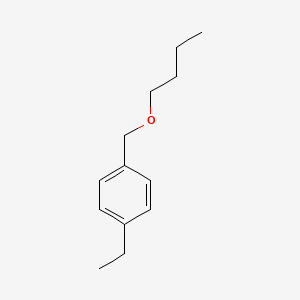
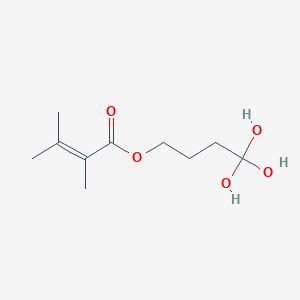
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
